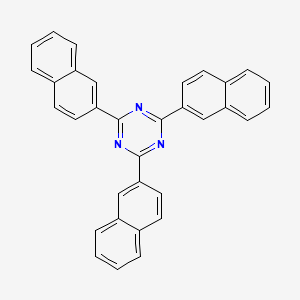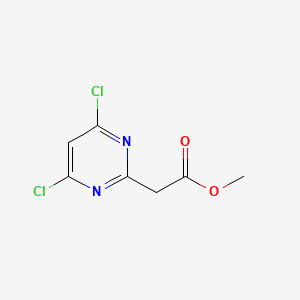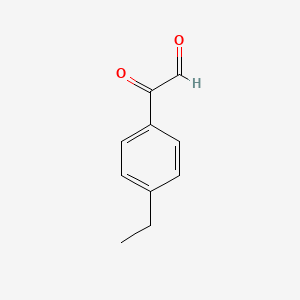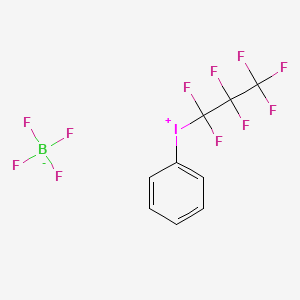
Dilongifolylborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dilongifolylborane typically involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with borane reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dilongifolylborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The borane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dilongifolylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into the potential use of boron-containing compounds in drug development and delivery.
Wirkmechanismus
The mechanism of action of Dilongifolylborane involves its ability to form stable complexes with various substrates. The borane group acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dilongifolylborane include other borane derivatives such as:
- Triethylborane
- Trimethylborane
- Borane-tetrahydrofuran complex
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which provides distinct reactivity and stability. This makes it particularly useful in specific applications where other borane derivatives may not be as effective .
Eigenschaften
Molekularformel |
C30H50B |
|---|---|
Molekulargewicht |
421.5 g/mol |
InChI |
InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3 |
InChI-Schlüssel |
WGXMLHBSRHYXEJ-UHFFFAOYSA-N |
SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Kanonische SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)










